molecular formula C6H5NO3S2 B8473613 4-Methyl-3-thiophenesulfonyl isocyanate CAS No. 81417-53-0

4-Methyl-3-thiophenesulfonyl isocyanate

Cat. No. B8473613
CAS RN: 81417-53-0
M. Wt: 203.2 g/mol
InChI Key: BDFKVZLNBMNYGS-UHFFFAOYSA-N
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Description

4-Methyl-3-thiophenesulfonyl isocyanate is a useful research compound. Its molecular formula is C6H5NO3S2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81417-53-0

Molecular Formula

C6H5NO3S2

Molecular Weight

203.2 g/mol

IUPAC Name

4-methyl-N-(oxomethylidene)thiophene-3-sulfonamide

InChI

InChI=1S/C6H5NO3S2/c1-5-2-11-3-6(5)12(9,10)7-4-8/h2-3H,1H3

InChI Key

BDFKVZLNBMNYGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1S(=O)(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 18.8 g of N-butylaminocarbonyl-4-methyl-3-thiophenesulfonamide, 0.3 g of 1,4-diaza-[2.2.2.]bicyclooctane and 100 ml of dry xylenes was heated to reflux (136° C.) and 7.4 g of phosgene was then added at a rate to maintain the temperature at above 125°. The mixture was refluxed for three and one half hours after the addition was completed. It was then cooled, filtered and concentrated in vacuo to yield a dark oil, (15 g) which showed absorption in the infrared spectrum at 2250 cm-1. This intermediate was used without further purification.
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diaza-[2.2.2
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three

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